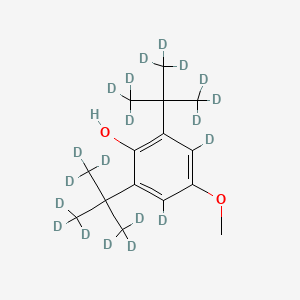

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a deuterium-labeled isotopic form of Dibutylated Hydroxyanisole. It is a synthetic antioxidant commonly used in various industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in scientific research, particularly in studies involving isotopic labeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is primarily synthesized through a hydrogen-deuterium exchange reaction. This involves the reaction of Dibutylated Hydroxyanisole with deuterium gas under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the efficient exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound back to its hydroxyanisole form.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, reduced hydroxyanisole derivatives, and substituted aromatic compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound 2,6-Di-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a deuterated derivative of 2,6-di-tert-butyl-4-methoxyphenol. Its molecular formula is C15H24O2, with a molecular weight of approximately 256.47 g/mol. The presence of deuterium isotopes enhances its utility in various analytical and synthetic applications due to its distinct mass characteristics.

Antioxidant Properties

One of the primary applications of this compound is as an antioxidant. It is effective in preventing oxidative degradation in various products, including:

- Cosmetics : Protects formulations from oxidative damage.

- Food Products : Extends shelf life by preventing rancidity.

- Pharmaceuticals : Preserves the stability of active ingredients .

Analytical Chemistry

The compound is utilized in analytical chemistry for:

- NMR Spectroscopy : The deuterated nature allows for clearer NMR spectra by reducing background noise from hydrogen signals.

- Mass Spectrometry : Its unique mass properties facilitate the identification and quantification of compounds in complex mixtures .

Material Science

In material science, this compound is used to enhance the durability and performance of polymers and plastics:

- Polymer Stabilization : Acts as a stabilizer against thermal oxidation in polymers.

- Coatings : Improves the longevity and resistance of coatings against environmental factors .

Case Study 1: Antioxidant Efficacy in Food Preservation

A study evaluated the effectiveness of this compound as an antioxidant in various food matrices. The results indicated a significant reduction in oxidative rancidity compared to control samples without antioxidants. This underscores its potential for use in food preservation strategies.

Case Study 2: Stability Testing in Cosmetic Formulations

Research conducted on cosmetic formulations incorporating this compound showed enhanced stability over time. Products containing this compound exhibited lower levels of degradation products after prolonged exposure to light and heat compared to those without it.

Data Table: Comparative Analysis of Antioxidant Efficacy

Mécanisme D'action

The mechanism of action of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 involves its antioxidant properties. The compound stabilizes free radicals by donating hydrogen atoms (or deuterium atoms in this case), thereby preventing further free radical reactions. This action helps in preserving the integrity of various products by preventing oxidation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butylated Hydroxyanisole (BHA): A mixture of two isomeric compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, commonly used as a food additive and preservative.

Butylated Hydroxytoluene (BHT): Another synthetic antioxidant used in food, cosmetics, and pharmaceuticals.

Propyl Gallate (PG): An antioxidant used in food and cosmetics.

Tert-Butyl Hydroquinone (TBHQ): A synthetic antioxidant used in food products.

Uniqueness

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct advantage in tracing and studying biochemical pathways, making it a preferred choice in metabolic and pharmacokinetic studies .

Activité Biologique

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a synthetic phenolic compound that belongs to the class of butylated hydroxyanisoles (BHA). This compound is structurally related to other well-known antioxidants and has been studied for its biological activities, particularly its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two tert-butyl groups and a methoxy group attached to a phenolic ring, contributing to its stability and biological activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. This compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that this compound can effectively reduce oxidative stress in various biological systems.

- Mechanism of Action : The antioxidant activity is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms to free radicals, thus neutralizing them.

Anti-inflammatory Effects

Research indicates that This compound possesses anti-inflammatory properties. In vitro studies on RAW264.7 macrophages demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Study Findings : A combination treatment involving this compound showed enhanced inhibition of cyclooxygenase-2 (COX-2) expression when stimulated by lipopolysaccharides (LPS) from Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through various pathways:

- Mechanism : The induction of apoptosis is linked to the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and type of microorganism.

- Case Study : In a study assessing antibacterial activity against Salmonella typhi and Bacillus subtilis, the compound demonstrated moderate to strong inhibitory effects .

Table 1: Biological Activities of this compound

Propriétés

IUPAC Name |

3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-GPSKCXNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.